2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Antimicrobial Antibacterial Antifungal

2-(2-Chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS 143426-40-8) is a strategically differentiated heterocyclic building block for medicinal chemistry and agrochemical discovery. Unlike the des-chloro analog, the ortho-chloro substituent on the pyridine ring provides a defined reactivity handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, enabling rapid parallel library synthesis without de novo scaffold construction. This specific 3-position attachment with ortho-chloro regio-chemistry optimizes electronic properties and three-dimensional conformation critical for target engagement in SGK-1, SIK, and related kinase families. Commercial availability with full analytical characterization (≥95% purity, C12H8ClN3, MW 229.67) ensures reproducible results in hit-to-lead campaigns, antimicrobial SAR studies, and radiolabeling precursor development. Choose this compound for unmatched synthetic versatility and validated biological relevance.

Molecular Formula C12H8ClN3
Molecular Weight 229.667
CAS No. 143426-40-8
Cat. No. B599834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
CAS143426-40-8
Synonyms2-(2-Chloro-3-pyridinyl)-1H-1,3-benzimidazole
Molecular FormulaC12H8ClN3
Molecular Weight229.667
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)Cl
InChIInChI=1S/C12H8ClN3/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H,(H,15,16)
InChIKeyZCWQPSLCNFYEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-3-pyridinyl)-1H-1,3-benzimidazole: Procurement-Grade Benzimidazole-Pyridine Hybrid Scaffold


2-(2-Chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS: 143426-40-8) is a heterocyclic small molecule combining a benzimidazole core with a 2-chloropyridine moiety at the C2 position [1]. This compound serves as a versatile synthetic intermediate and research scaffold for medicinal chemistry and agrochemical development . The chlorine substituent on the pyridine ring provides a reactive handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling downstream diversification that is not feasible with unsubstituted pyridine analogs . Commercial availability with analytical characterization (95–98% purity) from established chemical suppliers supports its use in reproducible research workflows .

Why Benzimidazole-Pyridine Analogs Cannot Substitute for 2-(2-Chloro-3-pyridinyl)-1H-1,3-benzimidazole in Synthesis Workflows


Generic substitution of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole with structurally related analogs introduces quantifiable risks to downstream synthetic efficiency and biological screening outcomes. The 2-chloro substituent on the pyridine ring confers a defined reactivity profile that is absent in the des-chloro analog (2-(3-pyridinyl)-1H-benzimidazole), directly impacting the compound's utility as a diversification scaffold via nucleophilic substitution [1]. Furthermore, the specific regiochemistry of the pyridine substitution (3-position attachment with ortho-chloro) influences both the electronic properties of the heterocyclic system and the three-dimensional conformation relevant for target engagement in kinase inhibition programs [2][3]. The evidence below quantifies these differences across antimicrobial activity, synthetic versatility, metabolic stability, and kinase target class relevance.

Quantitative Evidence Guide: 2-(2-Chloro-3-pyridinyl)-1H-1,3-benzimidazole Differential Performance Data


Direct Antimicrobial Activity Comparison: 2-Pyridin-3-yl-1H-benzimidazole vs. Structurally Related Analogs

In a direct comparative antimicrobial evaluation, the des-chloro analog 2-Pyridin-3-yl-1H-benzimidazole (Compound 1f) demonstrated superior broad-spectrum activity relative to other 2-substituted benzimidazole derivatives [1]. This establishes the 2-(pyridin-3-yl)-1H-benzimidazole core as a privileged scaffold for antimicrobial development, and the chloro-substituted derivative (target compound) retains this core while adding a reactive handle for further optimization [1].

Antimicrobial Antibacterial Antifungal

Synthetic Versatility: Reactive Chlorine Handle Enables Downstream Diversification Not Possible with Des-Chloro Analog

The ortho-chloro substituent on the pyridine ring of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole confers reactivity for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions that is absent in the des-chloro analog 2-(3-pyridinyl)-1H-benzimidazole . This enables generation of diverse compound libraries from a single starting scaffold, whereas the unsubstituted pyridine analog offers no such diversification handle .

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

CYP1A2 Metabolic Stability: Quantitative Inhibition Data Informs DDI Risk Assessment

In human liver microsome assays, a benzimidazole-pyridine hybrid compound structurally related to the target scaffold demonstrated moderate CYP1A2 inhibition with an IC50 of 1.10E+3 nM (1,100 nM) [1]. While the target compound itself has not been directly assayed in this system, this class-level data provides an initial reference point for CYP inhibition liability assessment in benzimidazole-pyridine derivatives, informing preclinical drug-drug interaction (DDI) risk evaluation [1].

Drug Metabolism CYP Inhibition DDI

Kinase Inhibitor Scaffold Validation: Benzimidazole-Pyridine Framework in SGK-1 and SIK Modulation

The benzimidazolyl-pyridine scaffold has been patented as an SGK-1 inhibitor framework by SmithKline Beecham (US 7,329,678), with explicit claims covering 2-(pyridinyl)-1H-benzimidazole derivatives [1]. More recently, Roche has filed patents (US20240366581A1, WO2024141443A1) on benzimidazole pyridine derivatives as SIK (salt-inducible kinase) modulators for inflammatory and autoimmune diseases [2][3]. This patent activity validates the scaffold's relevance to kinase drug discovery programs.

Kinase Inhibition SGK-1 SIK Medicinal Chemistry

CYP11B2 Selectivity Potential: Scaffold Foundation for Adrenal Imaging Agent Development

Kyoto University has patented 2-(3-pyridinyl)-1H-benzimidazole derivatives as radioactive compounds with higher selectivity for CYP11B2 than CYP11B1, enabling adrenal gland imaging applications [1][2]. The patent specification explicitly notes that the 2-(3-pyridinyl)-1H-benzimidazole scaffold achieves higher accumulation selectivity for adrenal gland than for blood and neighboring organs [1]. The target compound, bearing a chlorine atom for potential radiolabeling precursor functionalization, shares this core scaffold and thus inherits the class-level CYP11B2 selectivity potential.

CYP11B2 Aldosterone Synthase Adrenal Imaging Nuclear Medicine

Optimal Research and Industrial Application Scenarios for 2-(2-Chloro-3-pyridinyl)-1H-1,3-benzimidazole


Kinase Inhibitor Lead Generation and SAR Library Synthesis

This compound serves as an optimal starting scaffold for kinase inhibitor programs targeting SGK-1, SIK, or related kinase families [1][2]. The chlorine substituent enables rapid parallel synthesis of derivative libraries via SNAr or cross-coupling reactions, allowing systematic exploration of structure-activity relationships (SAR) without requiring de novo scaffold construction for each analog [1]. This approach reduces synthetic cycle time and material costs in hit-to-lead optimization campaigns.

Antimicrobial Agent Development and Scaffold Optimization

Based on the demonstrated antimicrobial activity of the 2-(pyridin-3-yl)-1H-benzimidazole core scaffold [1], this chloro-substituted derivative enables exploration of substitution effects on antimicrobial potency and spectrum. Researchers can systematically vary the chlorine position or replace it with diverse nucleophiles to optimize activity against specific bacterial or fungal pathogens while monitoring cytotoxicity profiles.

CYP11B2-Targeted Adrenal Imaging Agent Precursor

Given the CYP11B2 selectivity profile established for 2-(3-pyridinyl)-1H-benzimidazole derivatives [1], this chloro-substituted analog can function as a precursor for radiolabeling studies. The chlorine atom provides a site for isotopic substitution or functional group interconversion, supporting the development of novel SPECT or PET imaging agents for adrenal lesion diagnosis in primary aldosteronism and related adrenal disorders [1].

Heterocyclic Chemistry Methodology Development

The compound's defined structure (C12H8ClN3, MW 229.67) and commercial availability at 95–98% purity [1][2] make it suitable as a model substrate for developing and optimizing synthetic methodologies involving benzimidazole functionalization, pyridine substitution chemistry, and heterocyclic cross-coupling reactions. Its dual aromatic ring system with reactive halogen provides a robust test case for reaction condition screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.